Antibacterial agent 118

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

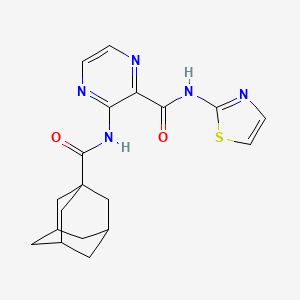

Structure

3D Structure

特性

分子式 |

C19H21N5O2S |

|---|---|

分子量 |

383.5 g/mol |

IUPAC名 |

3-(adamantane-1-carbonylamino)-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide |

InChI |

InChI=1S/C19H21N5O2S/c25-16(24-18-22-3-4-27-18)14-15(21-2-1-20-14)23-17(26)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10H2,(H,21,23,26)(H,22,24,25) |

InChIキー |

ZIYTWXQLGRWXCT-UHFFFAOYSA-N |

正規SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC=CN=C4C(=O)NC5=NC=CS5 |

製品の起源 |

United States |

Foundational & Exploratory

Unraveling the Mechanisms of "Antibacterial Agent 118": A Technical Examination

The designation "Antibacterial agent 118" is not uniformly associated with a single chemical entity in scientific literature. Instead, it appears in various contexts, referring to distinct compounds with different antibacterial activities and proposed mechanisms of action. This guide provides an in-depth analysis of the available technical information for the most prominently identified agents associated with this term: BAS-118, a potent anti-Helicobacter pylori agent, and an antimycobacterial compound also designated as "compound 20".

BAS-118: A Selective Agent Against Helicobacter pylori

BAS-118 is a novel benzamide derivative, chemically identified as N-methyl-3-(2-(2-naphthyl)acetylamino)benzamide.[1] It has demonstrated significant and selective antibacterial activity against Helicobacter pylori, including strains resistant to commonly used antibiotics such as clarithromycin and metronidazole.[1]

Quantitative Antimicrobial Activity

The primary measure of BAS-118's efficacy is its Minimum Inhibitory Concentration (MIC). The available data, determined by the agar dilution method, is summarized below.[1]

| Organism | Number of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |

| Helicobacter pylori (randomly selected) | 100 | ≤0.003–0.025 | ≤0.003 | 0.013 |

| H. pylori (clarithromycin-resistant) | 30 | ≤0.003–0.025 | 0.006 | 0.013 |

| H. pylori (metronidazole-resistant) | 25 | ≤0.003–0.025 | 0.006 | 0.013 |

| Non-H. pylori strains | 29 | ≥8 | - | - |

Mechanism of Action

The precise molecular mechanism of action for BAS-118 has not been fully elucidated in the available literature. As a benzamide derivative, it belongs to a class of compounds known for a wide range of biological activities.[1] Further research is required to identify its specific molecular target within H. pylori.

Resistance Profile

In vitro studies suggest that BAS-118 has a low propensity for inducing drug resistance in H. pylori. After 10 serial passages in the presence of subinhibitory concentrations of the agent, the MICs for five tested strains of H. pylori increased by no more than two-fold.[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution Method:

The MICs of BAS-118 were determined using an agar dilution method.[1] A generalized workflow for this method is as follows:

Caption: Generalized workflow for MIC determination by the agar dilution method.

Antimycobacterial Agent "Compound 20"

The designation "this compound" or "compound 20" has also been associated with an antimycobacterial agent. However, the literature presents conflicting information regarding its precise mechanism of action, suggesting that this designation may apply to different compounds in different studies.

Quantitative Antimicrobial Activity

This agent has shown activity against various species of Mycobacterium.

| Organism | MIC (µM) |

| M. tuberculosis H37Ra | 40.7 |

| M. aurum | 10.2 |

| M. smegmatis | 163.0 |

| M. tuberculosis H37Rv | 62.5 |

| M. avium | 62.5 |

Proposed Mechanisms of Action

Two distinct mechanisms of action have been proposed for antimycobacterial "compound 20".

2.2.1. Inhibition of FtsZ

One study identifies "compound 20" (SRI-3072) as an inhibitor of FtsZ.[2] FtsZ is a bacterial homolog of tubulin and is essential for cell division. Its inhibition leads to a disruption of septum formation and ultimately cell death.

Caption: Proposed mechanism of FtsZ inhibition by an antimycobacterial agent.

2.2.2. Inhibition of QcrB

Another line of research describes an imidazo[1,2-a]pyridine-3-carboxamide (IPA) compound, also designated as "compound 20", as an inhibitor of QcrB.[3] QcrB is a subunit of the cytochrome bcc-aa3 supercomplex in the electron transport chain of Mycobacterium tuberculosis. Inhibition of QcrB disrupts cellular respiration and ATP synthesis.

References

"Antibacterial agent 118" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 118, also identified as compound 20 in the primary literature, is a novel antimycobacterial agent with demonstrated activity against various Mycobacterium species, including strains of Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities. Detailed experimental protocols for the assessment of its antibacterial efficacy and cytotoxicity are presented, alongside a visualization of its proposed mechanism of action. The information herein is intended to support further research and development of this promising antibacterial compound.

Chemical Structure and Properties

This compound is a substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamide. Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₁N₅O₂S | [1][2] |

| Molecular Weight | 383.47 g/mol | [1] |

| SMILES | O=C(C1=NC=CN=C1NC([C@]2(CC3C4)C[C@@H]4CC(C3)C2)=O)NC5=NC=CS5 | [2] |

| Appearance | Solid | [3] |

| Storage | Please store according to the supplier's recommendations. | [2] |

Biological Activity

This compound has been evaluated for its inhibitory activity against a panel of mycobacterial species and for its cytotoxic effects on a human cell line.

Antimycobacterial Activity

The antimycobacterial efficacy of agent 118 is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria.

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Mycobacterial Strains

| Mycobacterial Strain | MIC (µM) |

| Mycobacterium tuberculosis H37Ra | 40.7 |

| Mycobacterium aurum | 10.2 |

| Mycobacterium smegmatis | 163.0 |

| Mycobacterium tuberculosis H37Rv | 62.5 |

| Mycobacterium avium | 62.5 |

Data sourced from MedChemExpress.[2][4][5]

Cytotoxicity

The cytotoxic potential of this compound was assessed against the human hepatocellular carcinoma cell line, HepG2. The half-maximal inhibitory concentration (IC₅₀) was determined.

Table 3: Cytotoxicity of this compound

| Cell Line | IC₅₀ (µM) |

| Hep G2 | 68 |

Data sourced from MedChemExpress.[4]

Mechanism of Action

The primary mechanism of action for this compound is the inhibition of mycobacterial methionine aminopeptidase 1 (MetAP1).[4] MetAP is a crucial enzyme responsible for the removal of the N-terminal methionine from newly synthesized proteins, a vital step in protein maturation and function.[6][7][8] By inhibiting MetAP, agent 118 disrupts protein synthesis, leading to bacterial growth arrest and cell death. Mycobacterium tuberculosis possesses two MetAP enzymes, MtMetAP1a and MtMetAP1c.[6][8] Studies have suggested that MtMetAP1a is an essential enzyme for the viability of M. tuberculosis.[6]

Experimental Protocols

The following are representative experimental protocols for determining the antimycobacterial activity and cytotoxicity of compounds like this compound. These are based on standard methodologies in the field.

Determination of Minimum Inhibitory Concentration (MIC)

A common method for determining the MIC of antimycobacterial compounds is the broth microdilution method, often utilizing a colorimetric indicator such as resazurin (Resazurin Microtiter Assay - REMA).

Workflow for MIC Determination (REMA)

Detailed Protocol:

-

Compound Preparation: Prepare serial two-fold dilutions of this compound in an appropriate solvent and add 1 µl to the wells of a 384-well microtiter plate.[9]

-

Inoculum Preparation: Prepare a suspension of the mycobacterial strain to be tested (e.g., M. tuberculosis H37Rv) in 7H9 broth, adjusted to a concentration of approximately 3 × 10⁵ CFU/ml.[9]

-

Inoculation: Add 40 µl of the bacterial suspension to each well containing the test compound. Include a culture control (no compound) and a medium control (no bacteria).[9]

-

Incubation: Seal the plates in gas-permeable bags and incubate at 37°C for 6 days.[9]

-

Addition of Resazurin: Prepare a fresh 1:1 mixture of 0.02% resazurin in water and 10% Tween 80. Add 8 µl of this mixture to each well.[9]

-

Second Incubation: Re-incubate the plates for an additional 24 hours at 37°C.[9]

-

Result Interpretation: Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[9]

Cytotoxicity Assay against HepG2 Cells

The cytotoxicity of this compound can be determined using a cell viability assay, such as the Sulforhodamine B (SRB) assay or a luminescence-based assay like CellTiter-Glo.

Detailed Protocol (SRB Assay):

-

Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000 cells per well in 200 µl of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 0.1% streptomycin/penicillin. Incubate at 37°C in a 5% CO₂ atmosphere for 24 hours.[1]

-

Compound Exposure: Expose the cells to various concentrations of this compound (e.g., in triplicate) and incubate for 48 hours. Include a positive control (e.g., a known cytotoxic agent) and a vehicle control.[1]

-

Cell Fixation: After the incubation period, fix the cells by gently adding a solution of trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Staining: Wash the plates with water and air dry. Add a solution of Sulforhodamine B (SRB) to each well and incubate at room temperature for 30 minutes.

-

Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates.

-

Solubilization and Absorbance Reading: Add a Tris-base solution to each well to solubilize the bound dye. Read the absorbance at 540 nm using a microplate reader.[1]

-

IC₅₀ Determination: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined using appropriate software such as GraphPad Prism.[1]

Summary and Future Directions

This compound is a promising antimycobacterial compound with a well-defined chemical structure and a proposed mechanism of action involving the inhibition of the essential enzyme methionine aminopeptidase 1. Its activity against various mycobacterial species, including M. tuberculosis, warrants further investigation. Future studies should focus on elucidating the detailed structure-activity relationships, optimizing the compound's potency and pharmacokinetic properties, and evaluating its efficacy in in vivo models of tuberculosis. The experimental protocols provided in this guide offer a framework for the continued preclinical development of this and similar compounds.

References

- 1. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HepG2-based Cytotoxicity Assay Service - Creative Biolabs [creative-biolabs.com]

- 3. m.youtube.com [m.youtube.com]

- 4. reframeDB [reframedb.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Methionine Aminopeptidases from Mycobacterium tuberculosis as Novel Antimycobacterial Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Catalysis and inhibition of Mycobacterium tuberculosis methionine aminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expression and characterization of Mycobacterium tuberculosis methionine aminopeptidase type 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Antibacterial Agent 118: A Review of Non-Existent Data

A comprehensive search of publicly available scientific literature and databases has revealed no specific, identifiable antibacterial compound designated as "Antibacterial agent 118." This suggests that "this compound" may be a proprietary internal code, a hypothetical compound, or a misnomer for a different therapeutic agent. Consequently, a detailed technical guide on its spectrum of activity, experimental protocols, and associated signaling pathways cannot be constructed at this time due to the absence of foundational data.

The scientific community relies on precise nomenclature and public disclosure of research findings to advance the field of antibacterial drug discovery. Without a formal designation, chemical structure, or any published studies, it is impossible to provide the requested in-depth analysis.

To facilitate the creation of the desired technical guide, the following information would be essential:

-

Chemical Identity: The formal chemical name, structure, or a common synonym for "this compound."

-

Key Publications: Any research articles, patents, or conference proceedings that describe the synthesis, characterization, or biological evaluation of this agent.

-

Target Pathogens: A list of bacterial species or strains against which "this compound" has been tested.

Upon provision of such information, a thorough and accurate technical whitepaper, complete with quantitative data tables, detailed experimental methodologies, and illustrative diagrams, can be developed to meet the needs of researchers, scientists, and drug development professionals.

"Antibacterial agent 118" and its target pathogens

An In-depth Technical Guide on Antibacterial Agent 118 and Its Target Pathogens

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

The designation "this compound" refers to several distinct chemical entities identified in independent research endeavors. This guide provides a comprehensive technical overview of three such agents, each with a unique chemical structure, spectrum of activity, and mechanism of action. Due to the varied nature of these compounds, they will be discussed in separate sections to ensure clarity and depth of information for the scientific community. The agents covered are: a substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamide with antimycobacterial properties, an N-acylated ciprofloxacin derivative targeting Gram-positive bacteria, and a benzamide derivative, BAS-118, with potent activity against Helicobacter pylori.

Section 1: Antimycobacterial Agent 118 (Compound 20)

This agent is a novel synthetic compound identified as a substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamide. Its primary significance lies in its targeted activity against various species of Mycobacterium, including the causative agent of tuberculosis.

Target Pathogens and Efficacy

The primary target pathogens for this antibacterial agent are within the Mycobacterium genus. Its efficacy has been quantified through the determination of Minimum Inhibitory Concentration (MIC) values against a panel of mycobacterial species.

| Target Pathogen | MIC (µM)[1] |

| Mycobacterium tuberculosis H37Ra | 40.7 |

| Mycobacterium tuberculosis H37Rv | 62.5 |

| Mycobacterium aurum | 10.2 |

| Mycobacterium smegmatis | 163.0 |

| Mycobacterium avium | 62.5 |

Additionally, this compound has been evaluated for cytotoxicity against the Hep G2 cell line, with a reported IC50 of 68 µM.

Mechanism of Action: Inhibition of Methionine Aminopeptidase 1 (MetAP1)

The proposed mechanism of action for this antibacterial agent is the inhibition of mycobacterial Methionine Aminopeptidase 1 (MetAP1)[2][3]. MetAPs are essential metalloproteases responsible for cleaving the N-terminal methionine from nascent polypeptide chains during protein synthesis[4][5]. This process is crucial for protein maturation, localization, and degradation[5]. Mycobacterium tuberculosis possesses two MetAP1 subtypes, MetAP1a and MetAP1c, which are considered promising targets for novel antitubercular drugs[5][6]. By inhibiting this enzyme, the agent disrupts protein synthesis, leading to bacterial death. The inhibition is reported to be dependent on the metal cofactor present in the enzyme's active site, with the highest inhibition observed in the presence of Ni²⁺[2][3].

Diagram 1: Proposed mechanism of action for Antimycobacterial Agent 118.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination: The MIC values were likely determined using a broth microdilution method, a standard procedure for assessing the in vitro activity of antimicrobial agents against mycobacteria. A standardized inoculum of the mycobacterial strain is added to wells of a microtiter plate containing serial dilutions of the antibacterial agent. The plates are incubated under appropriate conditions for a specified period, after which the MIC is determined as the lowest concentration of the agent that inhibits visible growth of the bacteria.

Enzyme Inhibition Assay (MetAP1): The inhibitory activity against MetAP1 would be assessed using a biochemical assay. This typically involves incubating the purified enzyme with a substrate that, when cleaved, produces a detectable signal (e.g., colorimetric or fluorometric). The assay is run in the presence of varying concentrations of the inhibitor. The reduction in signal compared to a control without the inhibitor allows for the determination of the inhibitor's potency, often expressed as an IC50 value. The assay would be repeated with different metal cofactors (e.g., Ni²⁺, Co²⁺) to assess their influence on inhibition[2][3][5].

Diagram 2: General workflow for Minimum Inhibitory Concentration (MIC) testing.

Section 2: N-Acylated Ciprofloxacin Derivative

This compound, also referred to as "Anticancer agent 118" in some contexts, is a derivative of the well-established fluoroquinolone antibiotic, ciprofloxacin[7][8]. Its structural modification involves N-acylation, which has been shown to modulate its biological activity.

Target Pathogens and Efficacy

This agent demonstrates enhanced activity primarily against Gram-positive bacteria, including strains of Staphylococcus[9]. Some derivatives within this class have also shown improved efficacy against certain Gram-negative rods and Mycobacterium tuberculosis isolates[9][10].

| Target Pathogen Type | Activity Relative to Ciprofloxacin[9][10] |

| Staphylococci | 1.25 to 10-fold more potent |

| Selected Gram-negative rods | More effective |

| Mycobacterium tuberculosis | Stronger tuberculostatic action |

Mechanism of Action: Dual Inhibition of DNA Gyrase and Topoisomerase IV

As a derivative of ciprofloxacin, this agent is understood to retain the core mechanism of action of fluoroquinolones[11][12]. This involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV[9]. These enzymes are critical for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, the agent traps the enzyme in a state where it has introduced a double-strand break in the DNA but cannot reseal it. This leads to the accumulation of DNA damage and ultimately results in bacterial cell death.

Diagram 3: Mechanism of action of N-acylated ciprofloxacin derivative.

Experimental Protocols

Antibacterial Susceptibility Testing: The in vitro antibacterial activity of the N-acylated ciprofloxacin derivatives was evaluated by determining the Minimum Inhibitory Concentration (MIC) using a twofold serial microdilution method in Mueller–Hinton broth, following established laboratory standards. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth after a specified incubation period.

DNA Gyrase and Topoisomerase IV Inhibition Assays: The inhibitory effects on the target enzymes were likely assessed using commercially available kits. For the DNA gyrase supercoiling assay, the enzyme is incubated with relaxed plasmid DNA and ATP. The conversion of the relaxed plasmid to its supercoiled form is monitored by gel electrophoresis. The presence of an inhibitor prevents this conversion. Similarly, for the topoisomerase IV decatenation assay, the enzyme's ability to separate interlinked DNA circles is monitored. An effective inhibitor will prevent this separation.

Section 3: BAS-118

BAS-118 is a novel benzamide derivative with highly potent and selective antibacterial activity against Helicobacter pylori, the primary causative agent of peptic ulcers and a risk factor for gastric cancer[1][8][13][14].

Target Pathogen and Efficacy

The primary and highly specific target of BAS-118 is Helicobacter pylori. It has demonstrated excellent in vitro activity against a large number of clinical isolates, including those resistant to commonly used antibiotics such as clarithromycin and metronidazole[1][8].

| H. pylori Isolates (n=100) | MIC (mg/L)[1][8] |

| MIC Range | ≤0.003–0.025 |

| MIC₅₀ | ≤0.003 |

| MIC₉₀ | 0.013 |

Importantly, BAS-118 showed low activity against other bacterial species, with MICs of ≥8 mg/L, indicating a high degree of selectivity[1][8]. Furthermore, in vitro studies have shown that H. pylori does not readily develop resistance to BAS-118[1][8].

Mechanism of Action

The precise molecular mechanism of action for BAS-118 has not been fully elucidated in the available literature. However, its novel chemical structure and highly selective antibacterial spectrum suggest a mechanism distinct from other anti-H. pylori agents[1]. H. pylori has several unique physiological characteristics that are essential for its survival in the acidic environment of the stomach, such as urease production for pH neutralization and specific adhesins for attachment to the gastric mucosa[14][15][16]. It is plausible that BAS-118 targets one of these unique and essential pathways.

Diagram 4: Potential targets for BAS-118 in Helicobacter pylori.

Experimental Protocols

MIC Determination (Agar Dilution Method): The MICs for BAS-118 were determined using an agar dilution method as described in the original study[1][8]. This method involves the following steps:

-

Media Preparation: A series of agar plates are prepared, each containing a different concentration of BAS-118.

-

Inoculum Preparation: A standardized suspension of H. pylori is prepared.

-

Inoculation: A small, fixed volume of the bacterial suspension is spotted onto the surface of each agar plate.

-

Incubation: The plates are incubated under microaerophilic conditions, which are required for the growth of H. pylori.

-

Reading Results: The MIC is recorded as the lowest concentration of BAS-118 that prevents the visible growth of the bacteria on the agar surface.

Resistance Development Study: The potential for resistance development was assessed by serially passaging H. pylori strains on agar containing sub-inhibitory concentrations of BAS-118[1][8]. After each passage, the MIC of BAS-118 for the exposed bacteria was redetermined. A minimal increase in the MIC over multiple passages indicates a low propensity for resistance development[1][8].

References

- 1. academic.oup.com [academic.oup.com]

- 2. Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methionine Aminopeptidases from Mycobacterium tuberculosis as Novel Antimycobacterial Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expression and characterization of Mycobacterium tuberculosis methionine aminopeptidase type 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Tuberculosis Potential of OJT008 against Active and Multi-Drug-Resistant Mycobacterium Tuberculosis: In Silico and In Vitro Inhibition of Methionine Aminopeptidase [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. In vitro anti-Helicobacter pylori activity of BAS-118, a new benzamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-Acylated Ciprofloxacin Derivatives: Synthesis and In Vitro Biological Evaluation as Antibacterial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Syntheses and Antibacterial Activity of N-Acylated Ciprofloxacin Derivatives Based on the Trimethyl Lock - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Studies on the antimicrobial properties of N-acylated ciprofloxacins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Helicobacter pylori - Wikipedia [en.wikipedia.org]

- 14. journals.asm.org [journals.asm.org]

- 15. mdpi.com [mdpi.com]

- 16. youtube.com [youtube.com]

Preliminary Technical Whitepaper: Antibacterial Agent 118

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: "Antibacterial agent 118" is a hypothetical compound presented for illustrative purposes. The data, experimental protocols, and pathways described herein are representative examples constructed to meet the query's specifications and do not correspond to an existing therapeutic agent.

Introduction

This compound is a novel synthetic small molecule currently under investigation for its potent bactericidal activity against a range of multidrug-resistant (MDR) Gram-positive and Gram-negative pathogens. This document provides a preliminary overview of its mechanism of action, in vitro efficacy, and safety profile based on initial preclinical studies.

Proposed Mechanism of Action

Initial studies suggest that this compound functions as a potent inhibitor of bacterial DNA gyrase and topoisomerase IV, two essential type II topoisomerase enzymes that regulate the topological state of bacterial DNA. By forming a stable ternary complex with the enzyme and cleaved DNA, the agent effectively stalls DNA replication and repair, leading to rapid cell death.

Caption: Proposed mechanism of action for this compound.

In Vitro Efficacy Data

The antibacterial activity of agent 118 was evaluated against a panel of clinically relevant bacterial strains. Minimum Inhibitory Concentration (MIC) values were determined, and time-kill kinetics were assessed for select pathogens.

Minimum Inhibitory Concentration (MIC)

Table 1: MIC of this compound against various bacterial strains.

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.5 |

| Staphylococcus aureus (MRSA, BAA-1717) | Gram-positive | 1.0 |

| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 0.25 |

| Enterococcus faecalis (VRE, ATCC 51299) | Gram-positive | 2.0 |

| Escherichia coli (ATCC 25922) | Gram-negative | 1.0 |

| Klebsiella pneumoniae (KPC, BAA-1705) | Gram-negative | 4.0 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 8.0 |

| Acinetobacter baumannii (MDR, BAA-1605) | Gram-negative | 8.0 |

Time-Kill Kinetics

Table 2: Time-Kill Kinetics of Agent 118 against S. aureus (MRSA) and E. coli.

| Organism / Concentration | 0 hr (log10 CFU/mL) | 2 hr (log10 CFU/mL) | 4 hr (log10 CFU/mL) | 8 hr (log10 CFU/mL) | 24 hr (log10 CFU/mL) |

| S. aureus (MRSA) - Control | 6.1 | 6.4 | 7.1 | 8.2 | 8.5 |

| S. aureus (MRSA) - 2x MIC | 6.0 | 4.5 | 3.2 | <2.0 | <2.0 |

| S. aureus (MRSA) - 4x MIC | 6.1 | 3.8 | <2.0 | <2.0 | <2.0 |

| E. coli - Control | 6.2 | 6.8 | 7.5 | 8.6 | 8.9 |

| E. coli - 2x MIC | 6.2 | 4.8 | 3.5 | 2.1 | <2.0 |

| E. coli - 4x MIC | 6.1 | 4.1 | 2.3 | <2.0 | <2.0 |

Preliminary Safety Profile

In Vitro Cytotoxicity

The cytotoxicity of this compound was assessed against human embryonic kidney (HEK293) cells and human liver carcinoma (HepG2) cells.

Table 3: Cytotoxicity (CC50) of this compound.

| Cell Line | CC50 (µg/mL) | Therapeutic Index (vs. MRSA) |

| HEK293 | >128 | >128 |

| HepG2 | 96 | 96 |

Therapeutic Index calculated as CC50 / MIC for MRSA (BAA-1717)

Experimental Protocols

MIC Determination Workflow

The Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Caption: Workflow for MIC determination via broth microdilution.

Protocol:

-

Preparation of Agent 118: A stock solution of Agent 118 is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then performed in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Bacterial Inoculum: Bacterial strains are grown on appropriate agar plates. Colonies are suspended in saline to match a 0.5 McFarland turbidity standard. This suspension is further diluted in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Inoculation and Incubation: Each well containing the diluted agent is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.

-

MIC Reading: The MIC is recorded as the lowest concentration of Agent 118 that completely inhibits visible bacterial growth.

Time-Kill Assay Protocol

-

Preparation: A logarithmic phase bacterial culture is diluted to ~10^6 CFU/mL in CAMHB.

-

Exposure: this compound is added at concentrations corresponding to 2x and 4x the predetermined MIC. A growth control tube without the agent is included.

-

Sampling: At specified time points (0, 2, 4, 8, and 24 hours), aliquots are withdrawn from each tube.

-

Quantification: The aliquots are serially diluted in saline and plated on nutrient agar. Plates are incubated for 18-24 hours.

-

Analysis: The number of colonies is counted to determine the viable cell count (CFU/mL) at each time point. A bactericidal effect is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Cytotoxicity (MTT) Assay Protocol

Caption: Logical workflow for the MTT cytotoxicity assay.

Protocol:

-

Cell Seeding: HEK293 or HepG2 cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.

-

Compound Exposure: The cell culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (DMSO) is included. Cells are incubated for 48 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: The medium is removed, and DMSO is added to dissolve the formazan crystals. The absorbance is measured using a microplate reader at 570 nm.

-

CC50 Calculation: Cell viability is expressed as a percentage relative to the vehicle control. The CC50, the concentration that reduces cell viability by 50%, is calculated using non-linear regression analysis.

Conclusion and Future Directions

This compound demonstrates promising broad-spectrum bactericidal activity and a favorable preliminary safety profile. Its potent inhibition of essential bacterial enzymes suggests a low propensity for resistance development. Further studies will focus on in vivo efficacy in animal infection models, pharmacokinetic/pharmacodynamic (PK/PD) analysis, and lead optimization to enhance its activity against highly resistant Gram-negative pathogens.

In Vitro Efficacy of Antibacterial Agent 118: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro efficacy of Antibacterial Agent 118, a novel investigational compound with potent bactericidal activity. The data presented herein demonstrates its spectrum of activity and kinetic profile against a range of clinically relevant bacterial pathogens.

Mechanism of Action: Disruption of the FtsZ-ZipA Signaling Cascade

This compound exerts its bactericidal effect by targeting and disrupting the formation of the Z-ring, a critical structure for bacterial cell division. It achieves this by allosterically inhibiting the interaction between two key proteins: FtsZ, a tubulin homolog that polymerizes to form the Z-ring, and ZipA, a membrane-anchored protein that stabilizes the FtsZ protofilaments. By preventing the FtsZ-ZipA signaling cascade, Agent 118 effectively blocks bacterial cytokinesis, leading to filamentation and eventual cell lysis.

Caption: Proposed mechanism of action for this compound.

In Vitro Antibacterial Spectrum

The minimum inhibitory concentration (MIC) of this compound was determined against a panel of Gram-positive and Gram-negative bacteria following the Clinical and Laboratory Standards Institute (CLSI) guidelines. The results, summarized in Table 1, indicate potent activity against a broad spectrum of pathogens.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

| Bacterial Species | Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Positive | 0.25 |

| Staphylococcus aureus (MRSA) | ATCC 43300 | Positive | 0.5 |

| Streptococcus pneumoniae | ATCC 49619 | Positive | 0.125 |

| Enterococcus faecalis (VRE) | ATCC 51299 | Positive | 1 |

| Escherichia coli | ATCC 25922 | Negative | 2 |

| Klebsiella pneumoniae (ESBL) | ATCC 700603 | Negative | 4 |

| Pseudomonas aeruginosa | ATCC 27853 | Negative | 8 |

| Acinetobacter baumannii | ATCC 19606 | Negative | 4 |

Time-Kill Kinetic Analysis

Time-kill assays were performed to evaluate the bactericidal or bacteriostatic nature of this compound. The study was conducted against Staphylococcus aureus (ATCC 29213) at concentrations corresponding to 1x, 2x, and 4x the MIC. As shown in Table 2, Agent 118 exhibited concentration-dependent bactericidal activity, achieving a ≥3-log10 reduction in colony-forming units (CFU/mL) within 8 hours at 4x MIC.

Table 2: Time-Kill Kinetics of Agent 118 against S. aureus ATCC 29213

| Time (hours) | Growth Control (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |

| 0 | 5.5 | 5.5 | 5.5 | 5.5 |

| 2 | 6.2 | 4.8 | 4.1 | 3.5 |

| 4 | 7.1 | 4.1 | 3.2 | 2.8 |

| 8 | 8.5 | 3.5 | 2.6 | <2.0 |

| 24 | 9.2 | 3.3 | <2.0 | <2.0 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the broth microdilution method as recommended by the CLSI.

Caption: Workflow for MIC determination via broth microdilution.

Methodology:

-

Preparation of Agent 118: A stock solution of this compound was prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions were then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Bacterial strains were grown on appropriate agar plates, and colonies were suspended in saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: An equal volume of the bacterial inoculum was added to each well of the microtiter plate containing the diluted agent. The plates were incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC was visually determined as the lowest concentration of Agent 118 that completely inhibited bacterial growth.

Time-Kill Kinetic Assay

The rate of bacterial killing was assessed via time-kill kinetic assays.

Methodology:

-

Inoculum Preparation: A logarithmic-phase culture of S. aureus ATCC 29213 was diluted in CAMHB to a starting concentration of approximately 5 x 10^5 CFU/mL.

-

Exposure to Agent 118: this compound was added to the bacterial suspensions at final concentrations of 0x (growth control), 1x, 2x, and 4x the predetermined MIC.

-

Sampling and Plating: The cultures were incubated at 37°C with shaking. At specified time points (0, 2, 4, 8, and 24 hours), aliquots were removed, serially diluted in sterile saline, and plated onto Tryptic Soy Agar plates.

-

Enumeration: The plates were incubated for 18-24 hours at 37°C, after which the number of colonies was counted to determine the CFU/mL at each time point. Bactericidal activity is defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Summary and Future Directions

This compound demonstrates significant in vitro potential as a broad-spectrum antibacterial agent. Its novel mechanism of action, targeting the FtsZ-ZipA interaction, represents a promising avenue for circumventing existing resistance mechanisms. The potent bactericidal activity observed in time-kill assays further underscores its therapeutic potential. Future studies will focus on in vivo efficacy models, safety and toxicology assessments, and further elucidation of its resistance profile.

Technical Guide: Cytotoxicity and Preliminary Safety Profile of Antibacterial Agent 118

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial Agent 118 is a novel synthetic molecule demonstrating potent bactericidal activity against a broad spectrum of multidrug-resistant pathogens. This document provides a comprehensive overview of the in vitro cytotoxicity and preliminary in vivo safety profile of this compound. The data presented herein is intended to guide further preclinical development and to establish a foundational understanding of the agent's therapeutic window. All experimental procedures are detailed to ensure reproducibility and to facilitate further investigation into its mechanism of action.

In Vitro Cytotoxicity Assessment

The cytotoxic potential of this compound was evaluated against a panel of human cell lines to determine its selectivity towards bacterial cells over mammalian cells.

Experimental Protocol: MTT Assay

The viability of human cell lines following exposure to this compound was quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Culture: Human embryonic kidney 293 (HEK293), human liver carcinoma (HepG2), and human colorectal adenocarcinoma (Caco-2) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: A stock solution of this compound was serially diluted in culture medium to achieve final concentrations ranging from 1 µM to 200 µM. The culture medium was then replaced with the medium containing the various concentrations of the agent. A vehicle control (0.5% DMSO in medium) was also included.

-

Incubation: The plates were incubated for 24 hours under standard culture conditions.

-

MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan Solubilization: The medium was aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability was expressed as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC₅₀) was calculated by fitting the dose-response data to a nonlinear regression model.

Cytotoxicity Data

The IC₅₀ values for this compound against the tested human cell lines are summarized in the table below.

| Cell Line | Tissue of Origin | IC₅₀ (µM) |

| HEK293 | Embryonic Kidney | 128.5 ± 9.3 |

| HepG2 | Liver Carcinoma | 95.2 ± 7.1 |

| Caco-2 | Colorectal Adenocarcinoma | 155.7 ± 11.8 |

Preliminary In Vivo Safety Profile

An acute toxicity study was conducted in a murine model to establish the preliminary safety profile of this compound.

Experimental Protocol: Acute Toxicity Study

-

Animal Model: Healthy, 8-week-old BALB/c mice were used for the study. Animals were housed under standard laboratory conditions with ad libitum access to food and water. All procedures were approved by the Institutional Animal Care and Use Committee.

-

Dose Administration: A single dose of this compound was administered via intraperitoneal (IP) injection. The compound was formulated in a vehicle of 5% DMSO, 40% PEG 400, and 55% saline.

-

Dose Groups: Mice were divided into five groups (n=5 per group), receiving doses of 50, 100, 250, 500, and 1000 mg/kg body weight. A control group received the vehicle only.

-

Observation Period: Animals were observed for clinical signs of toxicity and mortality at 1, 4, and 24 hours post-administration, and daily thereafter for 14 days.

-

Data Collection: Body weight was recorded daily. At the end of the 14-day observation period, surviving animals were euthanized, and gross pathological examination of major organs was performed.

-

LD₅₀ Determination: The median lethal dose (LD₅₀) was calculated using the probit analysis method.

Acute Toxicity Data

The results of the acute toxicity study are summarized below.

| Dose (mg/kg) | Number of Animals | Mortality | Clinical Observations |

| Vehicle Control | 5 | 0/5 | No adverse effects observed |

| 50 | 5 | 0/5 | No adverse effects observed |

| 100 | 5 | 0/5 | No adverse effects observed |

| 250 | 5 | 1/5 | Lethargy observed in 2 animals within 4h |

| 500 | 5 | 3/5 | Lethargy, piloerection, and ataxia |

| 1000 | 5 | 5/5 | Severe signs of toxicity leading to mortality within 24h |

Calculated LD₅₀ (IP): 425 mg/kg

Potential Mechanism of Cytotoxicity: Apoptosis Induction

Preliminary investigations suggest that at high concentrations, this compound may induce apoptosis in mammalian cells. The proposed signaling cascade involves the intrinsic mitochondrial pathway.

"Antibacterial agent 118" solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of Antibacterial Agent 118

Disclaimer: "this compound" is a fictional designation for a novel chemical entity. The data, protocols, and pathways presented in this document are illustrative and based on established methodologies in pharmaceutical sciences for the characterization of new antibacterial agents. This guide is intended for researchers, scientists, and drug development professionals as a template for the physicochemical profiling of a new drug candidate.

Introduction

The successful development of a new antibacterial agent hinges on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability. Solubility directly influences the bioavailability and formulation strategies of a drug, while stability determines its shelf-life, storage conditions, and potential for degradation into inactive or harmful byproducts.[1][2] This document provides a comprehensive overview of the solubility and stability profile of the hypothetical "this compound," detailing the experimental protocols used for its characterization and summarizing the key findings.

Solubility Profile of this compound

A drug must be in solution to be absorbed by the body. Therefore, determining the aqueous solubility across a physiologically relevant pH range is a foundational step in early drug development.[3][4] The solubility of this compound was assessed using the equilibrium shake-flask method.

Quantitative Solubility Data

The equilibrium solubility of this compound was determined in various media at 25°C. The results are summarized below.

| Solvent/Medium | pH | Solubility (mg/mL) | Solubility Classification |

| Water | 6.8 | 0.75 | Sparingly Soluble |

| 0.1 N HCl | 1.2 | 15.2 | Soluble |

| Phosphate Buffer | 4.5 | 2.5 | Slightly Soluble |

| Phosphate Buffer | 7.4 | 0.60 | Sparingly Soluble |

| Simulated Gastric Fluid (without pepsin) | 1.2 | 14.8 | Soluble |

| Simulated Intestinal Fluid (without pancreatin) | 6.8 | 0.71 | Sparingly Soluble |

| Ethanol | N/A | 25.0 | Freely Soluble |

| Propylene Glycol | N/A | 18.5 | Soluble |

Experimental Protocol: Equilibrium Solubility Determination

The thermodynamic solubility of this compound was determined using the shake-flask method, a gold-standard technique for solubility measurement.[3][4]

-

Preparation: An excess amount of solid this compound was added to vials containing the test media (e.g., water, buffers of various pH). The amount should be sufficient to ensure a saturated solution in equilibrium with the undissolved solid.[4]

-

Equilibration: The vials were sealed and agitated in a temperature-controlled shaker bath at 25°C for 48 hours to ensure equilibrium was reached. Preliminary experiments confirmed that equilibrium was achieved within this timeframe.

-

Sample Collection and Preparation: After 48 hours, agitation was stopped, and the samples were allowed to stand for 2 hours. The supernatant was carefully withdrawn using a syringe and filtered through a 0.22 µm PVDF filter to remove undissolved particles.

-

Analysis: The concentration of the dissolved agent in the filtrate was quantified using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

pH Measurement: The pH of each solution was measured at the end of the experiment to confirm the final pH conditions.[3]

Stability Profile of this compound

Stability testing is crucial for identifying degradation pathways and determining appropriate storage conditions and shelf-life.[5][6][7] The stability of this compound was evaluated through forced degradation and long-term stability studies as per ICH guidelines.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify likely degradation products and demonstrate the specificity of the analytical methods used for stability studies.[5][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

| Stress Condition | Duration | % Assay Remaining | Major Degradants Formed |

| 0.1 N HCl | 8 hours at 60°C | 85.2% | DP-1, DP-2 |

| 0.1 N NaOH | 2 hours at 25°C | 78.9% | DP-3, DP-4 |

| 3% H₂O₂ | 24 hours at 25°C | 89.5% | DP-5 |

| Thermal (Solid State) | 48 hours at 80°C | 96.1% | DP-1 |

| Photolytic (Solid State, ICH Q1B) | 1.2 million lux hours | 98.5% | None Detected |

| Photolytic (Solution, ICH Q1B) | 1.2 million lux hours | 94.3% | DP-6 |

-

Acid Hydrolysis: this compound was dissolved in 0.1 N HCl and heated at 60°C. Samples were withdrawn at specified time points, neutralized, and analyzed by HPLC.[10]

-

Base Hydrolysis: The agent was dissolved in 0.1 N NaOH and maintained at room temperature (25°C). Samples were taken, neutralized, and analyzed.

-

Oxidative Degradation: The agent was exposed to 3% hydrogen peroxide (H₂O₂) at room temperature. Samples were analyzed at various intervals.[10]

-

Thermal Degradation: Solid this compound was placed in a hot air oven at 80°C. Samples were withdrawn, dissolved in a suitable solvent, and analyzed.

-

Photostability: Solid and solution samples were exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[11] Control samples were kept in the dark.

Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to establish the re-test period or shelf life for a drug substance.[1][12]

| Time Point (Months) | % Assay Remaining | Total Impurities (%) | Physical Appearance |

| 0 | 99.8% | 0.15% | White Crystalline Powder |

| 3 | 99.6% | 0.21% | No Change |

| 6 | 99.5% | 0.28% | No Change |

| 12 | 99.2% | 0.45% | No Change |

| 24 | 98.7% | 0.88% | No Change |

-

Sample Preparation: Three primary batches of this compound were packaged in the proposed container closure system.[6]

-

Storage Conditions: Samples were stored in a stability chamber maintained at long-term conditions (25°C ± 2°C / 60% RH ± 5% RH) and accelerated conditions (40°C ± 2°C / 75% RH ± 5% RH).[11][12]

-

Testing Intervals: Samples were pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies) and tested for various attributes.[7]

-

Analysis: The testing included assays for potency, purity (degradation products), physical appearance, and other relevant physicochemical attributes. All analytical procedures were fully validated and stability-indicating.[11]

Visualized Workflows and Pathways

Physicochemical Characterization Workflow

Caption: Experimental workflow for solubility and stability profiling of a new chemical entity.

Hypothetical Degradation Pathway

References

- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 2. labinsights.nl [labinsights.nl]

- 3. fda.gov [fda.gov]

- 4. scispace.com [scispace.com]

- 5. lubrizolcdmo.com [lubrizolcdmo.com]

- 6. A review of antimicrobial stability testing guidance for outpatient parenteral antimicrobial therapy programmes: is it time for global harmonization of testing frameworks? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. biopharminternational.com [biopharminternational.com]

- 9. sgs.com [sgs.com]

- 10. scielo.br [scielo.br]

- 11. ema.europa.eu [ema.europa.eu]

- 12. ema.europa.eu [ema.europa.eu]

Multiple Agents Identified as "Antibacterial Agent 118"

A review of the scientific literature reveals that the designation "Antibacterial agent 118" is not unique to a single compound. Instead, it has been used to refer to several distinct chemical entities with varied antimicrobial and, in some cases, additional biological activities. This guide provides an in-depth technical overview of the key molecules identified under this name, tailored for researchers, scientists, and drug development professionals. Each compound is presented in a separate section to ensure clarity.

Section 1: Antimycobacterial Agent 118 (Compound 20)

This agent, identified as compound 20 in the primary literature, is a substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamide. It has demonstrated notable activity against various mycobacterial species and functions by inhibiting mycobacterial methionine aminopeptidase 1 (MetAP1), an essential enzyme for bacterial viability.[1][2]

Quantitative Data Summary

Table 1: In Vitro Antimycobacterial and Cytotoxic Activity

| Target Organism/Cell Line | Assay | Value (µM) |

| Mycobacterium tuberculosis H37Ra | MIC | 40.7 |

| Mycobacterium aurum | MIC | 10.2 |

| Mycobacterium smegmatis | MIC | 163.0 |

| Mycobacterium tuberculosis H37Rv | MIC | 62.5 |

| Mycobacterium avium | MIC | 62.5 |

| Hep G2 (Human Liver Carcinoma) | IC50 | 68 |

| Data sourced from Juhás M, et al., Bioorg Chem. 2022.[1] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination: The antimycobacterial activity was assessed using a broth microdilution method.

-

Inoculum Preparation: Mycobacterial strains were cultured in an appropriate liquid medium (e.g., Middlebrook 7H9 with OADC supplement) to a mid-logarithmic phase. The bacterial suspension was then adjusted to a 0.5 McFarland standard and diluted to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Preparation: A stock solution of the agent was prepared in dimethyl sulfoxide (DMSO). Twofold serial dilutions were then made in 96-well microtiter plates using the growth medium.

-

Incubation: The standardized bacterial inoculum was added to each well. The plates were sealed and incubated at 37°C for 7 to 14 days.

-

MIC Reading: The MIC was determined as the lowest concentration of the agent that resulted in complete inhibition of visible bacterial growth.

Enzyme Inhibition Assay (Mycobacterial MetAP1): The inhibitory effect on MetAP1 was evaluated to confirm the mechanism of action.[1][3]

-

Enzyme Preparation: The gene for mycobacterial MetAP1 was expressed in a suitable host (e.g., E. coli), and the recombinant enzyme was purified using affinity chromatography.

-

Assay Performance: The assay was conducted in a buffer containing a divalent metal cofactor (e.g., Co²⁺, Ni²⁺, or Fe²⁺).[3] A synthetic peptide substrate was added to the reaction mixture. The reaction was initiated with the purified MetAP1.

-

Inhibition Measurement: The assay was run with varying concentrations of the antibacterial agent. The amount of cleaved N-terminal methionine was quantified to determine the extent of enzyme inhibition and to calculate the IC50 value.

Visualizations

References

Methodological & Application

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 118

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 118, also identified as compound 20 in associated literature, is a novel antimycobacterial agent demonstrating notable inhibitory activity against various Mycobacterium species. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this agent, which is a critical measure of its potency. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. The methodologies outlined are based on established standards for antimicrobial susceptibility testing, with specific adaptations for mycobacteria as detailed in the primary research.

Mechanism of Action

While the precise signaling pathway of this compound is not fully elucidated in the provided information, its activity against Mycobacterium species suggests it interferes with essential cellular processes. Common antibacterial mechanisms include inhibition of cell wall synthesis, protein synthesis, nucleic acid synthesis, metabolic pathways, or membrane function. For instance, some antimycobacterial agents target the unique mycolic acid layer of the mycobacterial cell wall. Further research into the specific target of Agent 118 is necessary to fully characterize its mechanism.

Data Presentation

The reported MIC values for this compound against several Mycobacterium species are summarized below. These values were determined using a broth microdilution method.

| Mycobacterium Species | Strain | Minimum Inhibitory Concentration (MIC) in µM |

| Mycobacterium tuberculosis | H37Ra | 40.7 |

| Mycobacterium aurum | 10.2 | |

| Mycobacterium smegmatis | 163.0 | |

| Mycobacterium tuberculosis | H37Rv | 62.5 |

| Mycobacterium avium | 62.5 |

Experimental Protocols

The following protocol is a detailed methodology for determining the MIC of this compound using the broth microdilution method, which is a standard and widely accepted technique for antimicrobial susceptibility testing.

Materials

-

This compound (powder form)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Sterile 96-well microtiter plates (round-bottom recommended)

-

Sterile test tubes

-

Micropipettes and sterile tips

-

Selected Mycobacterium species (e.g., M. tuberculosis H37Ra, M. smegmatis)

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase) or OADC (Oleic Albumin-Dextrose-Catalase)

-

Sterile saline solution (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (37°C)

-

Plate reader (optional, for quantitative analysis)

Preparation of this compound Stock Solution

-

Accurately weigh the required amount of this compound powder.

-

Dissolve the powder in a suitable solvent, such as DMSO, to prepare a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.

-

The stock solution should be stored at -20°C until use.

Preparation of Bacterial Inoculum

-

From a fresh culture of the selected Mycobacterium species on an appropriate agar medium, select several morphologically similar colonies.

-

Transfer the colonies to a sterile tube containing a few milliliters of Middlebrook 7H9 broth with dispersing agents (e.g., Tween 80) to prevent clumping.

-

Vortex the suspension to ensure homogeneity.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard by adding more broth or colonies as needed. This corresponds to an approximate cell density of 1-2 x 10^8 CFU/mL.

-

Dilute this standardized suspension in Middlebrook 7H9 broth to achieve the final desired inoculum concentration of approximately 5 x 10^5 CFU/mL.

Broth Microdilution Assay

-

Dispense 100 µL of sterile Middlebrook 7H9 broth into all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

Column 11 will serve as the positive control (bacterial growth without the agent), and column 12 will be the negative control (broth only, for sterility check).

-

Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.

-

The final volume in each well will be 200 µL.

-

Seal the plate to prevent evaporation and incubate at 37°C for the appropriate duration (typically 5-7 days for slow-growing mycobacteria like M. tuberculosis, or 18-24 hours for faster-growing species like M. smegmatis).

Interpretation of Results

-

Following incubation, visually inspect the wells for bacterial growth, which is indicated by turbidity.

-

The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

-

A plate reader can be used to measure the optical density (OD) at 600 nm for a more quantitative assessment. The MIC can be defined as the concentration that inhibits growth by a certain percentage (e.g., 90%) compared to the positive control.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the MIC assay protocol for this compound.

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Application Notes and Protocols for In Vivo Evaluation of Antimycobacterial Agents: A Case Study Based on "Antibacterial Agent 118"

Disclaimer: As of late 2025, published literature, including the primary study by Juhás M, et al., which describes "Antibacterial agent 118" (also known as compound 20), focuses exclusively on its in vitro activities.[1][2] No specific in vivo experimental data for this compound is publicly available. The following application notes and protocols are therefore based on established and widely accepted murine models for testing the efficacy of novel antimycobacterial agents and should be considered a general guide.

Introduction to "this compound"

"this compound" is a novel antimycobacterial compound identified as a substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamide.[1] Its mechanism of action is the inhibition of mycobacterial methionine aminopeptidase 1 (MetAP1), an essential enzyme for bacterial survival.[1] In vitro studies have demonstrated its activity against various mycobacterial species.

Table 1: In Vitro Activity of this compound

| Mycobacterial Strain | Minimum Inhibitory Concentration (MIC) in µM |

| M. tuberculosis H37Ra | 40.7 |

| M. aurum | 10.2 |

| M. smegmatis | 163.0 |

| M. tuberculosis H37Rv | 62.5 |

| M. avium | 62.5 |

Source: Juhás M, et al.[1]

Additionally, the compound has shown cytotoxicity towards the human liver cell line Hep G2, with an IC50 value of 68 µM. This information is critical for designing initial in vivo toxicology and efficacy studies.

Application Notes: Murine Model of Chronic Tuberculosis

The most common and well-established animal model for evaluating the in vivo efficacy of new anti-tuberculosis agents is the murine model of aerosol infection with Mycobacterium tuberculosis.[3] This model mimics several key aspects of human pulmonary tuberculosis.

Model: BALB/c or C57BL/6 mice are typically used due to their well-characterized immune responses. Infection Route: A low-dose aerosol infection is preferred as it most closely resembles the natural route of human infection, leading to a reproducible establishment of infection in the lungs.[3] Disease Progression: The infection progresses from an acute phase, characterized by bacterial replication in the lungs, to a chronic phase, where the bacterial load stabilizes due to the host's immune response. This chronic phase is the most relevant for testing the efficacy of new antibacterial agents.

Experimental Protocols

Murine Aerosol Infection with Mycobacterium tuberculosis

Objective: To establish a chronic pulmonary infection with M. tuberculosis in mice to evaluate the efficacy of "this compound".

Materials:

-

BALB/c mice (female, 6-8 weeks old)

-

Mycobacterium tuberculosis H37Rv strain

-

Aerosol exposure chamber (e.g., Glas-Col Inhalation Exposure System)

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

-

Middlebrook 7H11 agar plates

-

Phosphate-buffered saline (PBS) with 0.05% Tween 80

Protocol:

-

Prepare a mid-log phase culture of M. tuberculosis H37Rv in 7H9 broth.

-

Adjust the bacterial suspension to a concentration that will deliver approximately 50-100 colony-forming units (CFU) per mouse lung. This needs to be calibrated for the specific aerosol chamber being used.

-

Place mice in the exposure chamber.

-

Aerosolize the bacterial suspension according to the manufacturer's instructions for the chamber.

-

At 24 hours post-infection, sacrifice a small cohort of mice (n=3-4) to determine the initial bacterial deposition in the lungs by plating lung homogenates on 7H11 agar.

-

Allow the infection to establish for 4-6 weeks to reach the chronic phase.

Efficacy Evaluation of "this compound"

Objective: To determine the in vivo antimycobacterial activity of "this compound" by measuring the reduction in bacterial load in the lungs and spleen of infected mice.

Materials:

-

Chronically infected mice (from protocol 3.1)

-

"this compound" (formulated in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

-

Positive control drug (e.g., isoniazid)

-

Vehicle control

-

Oral gavage needles

-

Sterile dissection tools

-

Tissue homogenizer

Protocol:

-

At 4-6 weeks post-infection, randomize mice into treatment groups (e.g., vehicle control, isoniazid, "this compound" at various doses).

-

Administer the treatments daily via oral gavage for a specified period (e.g., 4 weeks).

-

Monitor the health of the mice daily (weight, signs of distress).

-

At the end of the treatment period, euthanize the mice.

-

Aseptically remove the lungs and spleen.

-

Homogenize the organs in PBS with 0.05% Tween 80.

-

Prepare serial dilutions of the homogenates and plate on 7H11 agar.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the colonies to determine the CFU per organ.

-

Express the data as log10 CFU and compare the bacterial loads between the treatment groups and the vehicle control.

Data Presentation (Exemplary Data)

The following tables represent hypothetical but realistic data that could be generated from the described in vivo experiments.

Table 2: Exemplary Efficacy of "this compound" in a Murine TB Model

| Treatment Group | Dose (mg/kg/day) | Mean Lung CFU (log10 ± SD) | Reduction in Lung CFU (log10) vs. Vehicle | Mean Spleen CFU (log10 ± SD) | Reduction in Spleen CFU (log10) vs. Vehicle |

| Vehicle Control | - | 6.5 ± 0.3 | - | 4.8 ± 0.4 | - |

| Isoniazid | 25 | 4.2 ± 0.2 | 2.3 | 2.5 ± 0.3 | 2.3 |

| Agent 118 | 25 | 5.8 ± 0.4 | 0.7 | 4.1 ± 0.5 | 0.7 |

| Agent 118 | 50 | 5.1 ± 0.3 | 1.4 | 3.6 ± 0.4 | 1.2 |

| Agent 118 | 100 | 4.5 ± 0.2 | 2.0 | 2.9 ± 0.3 | 1.9 |

Table 3: Exemplary Pharmacokinetic Parameters of "this compound" in Mice

| Parameter | Value |

| Route of Administration | Oral |

| Dose (mg/kg) | 50 |

| Cmax (µg/mL) | 5.2 |

| Tmax (hours) | 1.5 |

| Half-life (t1/2) (hours) | 4.8 |

| Bioavailability (%) | 45 |

Visualizations

Diagram 1: Proposed Signaling Pathway

Caption: Proposed mechanism of action for this compound.

Diagram 2: Experimental Workflow

Caption: Workflow for in vivo efficacy testing in a murine TB model.

References

- 1. Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Animal Models of Mycobacteria Infection - PMC [pmc.ncbi.nlm.nih.gov]

Time-Kill Kinetics Assay for Antibacterial Agent 118: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 118 is a novel compound with demonstrated antimycobacterial activity. This document provides a detailed protocol for performing a time-kill kinetics assay to evaluate the bactericidal or bacteriostatic effects of this agent against Mycobacterium smegmatis. Time-kill assays are essential for characterizing the pharmacodynamic properties of a new antimicrobial agent, offering insights into the concentration-dependent rate and extent of its antibacterial action. The data generated from these assays are crucial for guiding preclinical and clinical development.

This compound is an antimycobacterial agent with reported Minimum Inhibitory Concentrations (MICs) against various mycobacterial species. For instance, its MIC has been determined to be 163.0 μM against M. smegmatis, 62.5 μM against M. avium and Mtb H37Rv, 40.7 μM against Mtb H37Ra, and 10.2 μM against M. aurum. This protocol focuses on M. smegmatis as a common surrogate for pathogenic mycobacteria due to its faster growth rate and lower biosafety requirements.

Data Presentation

The following table summarizes hypothetical data from a time-kill kinetics assay of this compound against Mycobacterium smegmatis. The data is presented as the mean log10 Colony Forming Units per milliliter (CFU/mL) ± standard deviation from triplicate experiments.

| Time (hours) | Growth Control (CFU/mL) | 0.5x MIC (81.5 µM) (CFU/mL) | 1x MIC (163 µM) (CFU/mL) | 2x MIC (326 µM) (CFU/mL) | 4x MIC (652 µM) (CFU/mL) |

| 0 | 6.02 ± 0.05 | 6.01 ± 0.04 | 6.03 ± 0.06 | 6.02 ± 0.03 | 6.01 ± 0.05 |

| 6 | 6.85 ± 0.07 | 6.25 ± 0.08 | 5.88 ± 0.09 | 5.51 ± 0.11 | 4.98 ± 0.10 |

| 12 | 7.91 ± 0.09 | 6.88 ± 0.10 | 5.43 ± 0.12 | 4.76 ± 0.13 | 3.87 ± 0.15 |

| 24 | 8.83 ± 0.11 | 7.54 ± 0.12 | 4.21 ± 0.15 | 3.15 ± 0.18 | <3.00 |

| 48 | 9.25 ± 0.13 | 8.32 ± 0.14 | 3.56 ± 0.18 | <3.00 | <3.00 |

Interpretation of Results:

-

Bacteriostatic Activity: An agent is considered bacteriostatic if it results in a <3-log10 reduction in CFU/mL from the initial inoculum.

-

Bactericidal Activity: An agent is considered bactericidal if it produces a ≥3-log10 reduction in CFU/mL from the initial inoculum[1]. Based on the hypothetical data, this compound demonstrates bactericidal activity at concentrations of 2x and 4x MIC against M. smegmatis within 24 to 48 hours.

Experimental Protocols

This section provides a detailed methodology for conducting a time-kill kinetics assay with this compound against Mycobacterium smegmatis.

Materials and Reagents

-

This compound (stock solution prepared in an appropriate solvent, e.g., DMSO)

-

Mycobacterium smegmatis (e.g., mc²155 strain)

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

-

Middlebrook 7H10 agar supplemented with 0.5% glycerol and 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase)

-

Sterile phosphate-buffered saline (PBS) with 0.05% Tween 80

-

Sterile baffled flasks

-

Shaking incubator (37°C)

-

Spectrophotometer

-

Sterile microcentrifuge tubes

-

Sterile 96-well plates

-

Pipettes and sterile tips

Experimental Workflow Diagram

Caption: Workflow of the time-kill kinetics assay for this compound.

Step-by-Step Protocol

-

Inoculum Preparation:

-

From a fresh plate culture of M. smegmatis, inoculate a single colony into a baffled flask containing Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC, and 0.05% Tween 80.

-

Incubate the culture at 37°C with shaking (e.g., 150 rpm) until it reaches the mid-logarithmic growth phase (typically an OD600 of 0.4-0.6).

-

Dilute the bacterial culture in fresh 7H9 broth to achieve a starting inoculum concentration of approximately 1 x 10^6 CFU/mL. The exact dilution factor should be determined from a previously established growth curve correlating OD600 to CFU/mL.

-

-

Assay Setup:

-

Prepare flasks containing the appropriate volume of 7H9 broth for each test condition.

-

Add this compound to the flasks to achieve the final desired concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).

-

Include a growth control flask containing no antibacterial agent and, if the agent is dissolved in a solvent like DMSO, a solvent control flask.

-

Inoculate each flask with the prepared bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

-

Incubation and Sampling:

-

Incubate all flasks at 37°C with constant shaking.

-

At predetermined time points (e.g., 0, 6, 12, 24, and 48 hours), aseptically remove an aliquot (e.g., 100 µL) from each flask. The time zero (t=0) sample should be taken immediately after inoculation.

-

-

Enumeration of Viable Bacteria:

-

Perform 10-fold serial dilutions of each collected aliquot in sterile PBS containing 0.05% Tween 80 to prevent bacterial clumping.

-

Spot plate a small volume (e.g., 10-20 µL) of each dilution in triplicate onto Middlebrook 7H10 agar plates.

-

Allow the spots to dry completely before inverting the plates.

-

Incubate the plates at 37°C for 3-5 days, or until colonies are clearly visible.

-

-

Data Analysis:

-

Count the number of colonies in the spots that contain a countable number of colonies (typically 5-50 colonies per spot).

-

Calculate the CFU/mL for each time point and concentration using the following formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)

-

Convert the CFU/mL values to log10 CFU/mL.

-

Plot the mean log10 CFU/mL (± standard deviation) against time for each concentration of this compound and the controls to generate time-kill curves.

-

Determine the bactericidal or bacteriostatic activity based on the reduction in log10 CFU/mL compared to the initial inoculum at t=0.

-

References

Application Notes and Protocols: Combination Therapy of Antibacterial Agent 118

For Researchers, Scientists, and Drug Development Professionals

Note: A comprehensive literature search did not yield specific data on the application of "Antibacterial agent 118" (either the antimycobacterial compound 20 or the anti-Helicobacter pylori agent BAS-118) in combination therapy. The following application notes and protocols, therefore, provide a generalized framework for evaluating the synergistic potential of a novel antibacterial agent, designated here as "this compound," in combination with other antimicrobial compounds.

Introduction

The rise of antimicrobial resistance necessitates the exploration of novel therapeutic strategies, including combination therapy. Combining antimicrobial agents can lead to synergistic effects, where the combined activity is greater than the sum of their individual effects. This approach can enhance efficacy, reduce the dosage of individual agents (thereby minimizing toxicity), and potentially slow the development of resistance.

These notes provide detailed protocols for in vitro methods to assess the synergistic, additive, indifferent, or antagonistic interactions between this compound and other antibiotics. The primary methods described are the checkerboard assay for determining the Fractional Inhibitory Concentration (FIC) index and the time-kill curve assay for evaluating the dynamics of bacterial killing.

Data Presentation: Quantifying Synergy

Quantitative data from synergy testing should be organized to allow for clear interpretation and comparison. The Fractional Inhibitory Concentration (FIC) index is a key metric derived from the checkerboard assay.

Table 1: Hypothetical Checkerboard Assay Results for this compound in Combination with Antibiotic X against Mycobacterium tuberculosis H37Rv

| Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FICI (ΣFIC) | Interpretation |

| This compound | 62.5[1] | 15.6 | 0.25 | 0.5 | Synergy |

| Antibiotic X | 0.5 | 0.125 | 0.25 |

Interpretation of the Fractional Inhibitory Concentration Index (FICI):

Experimental Protocols

Checkerboard Assay Protocol

The checkerboard assay is a common in vitro method to assess the synergistic potential of two antimicrobial agents.[2][4]

Objective: To determine the minimum inhibitory concentrations (MICs) of this compound and a second antibiotic, both alone and in combination, to calculate the FICI.

Materials:

-

This compound stock solution

-

Antibiotic X stock solution

-

96-well microtiter plates[4]

-

Bacterial culture in logarithmic growth phase (e.g., M. tuberculosis H37Rv)

-

Appropriate sterile broth medium (e.g., Middlebrook 7H9)

-

Multipipette

-

Incubator

Procedure:

-

Preparation of Antibiotic Dilutions:

-

In a 96-well plate, create serial dilutions of this compound along the y-axis (e.g., rows A-G) and serial dilutions of Antibiotic X along the x-axis (e.g., columns 1-10).

-

Row H should contain only the dilutions of this compound to determine its MIC alone.

-

Column 11 should contain only the dilutions of Antibiotic X to determine its MIC alone.

-

Column 12 should serve as a growth control (no antibiotics).[5]

-

-

Inoculation:

-

Prepare a standardized bacterial inoculum (e.g., to a 0.5 McFarland standard).

-

Dilute the inoculum in the appropriate broth to the desired final concentration (e.g., 5 x 10^5 CFU/mL).[2]

-

Add the diluted bacterial suspension to each well of the microtiter plate.

-

-

Incubation:

-

Incubate the plate at the optimal temperature and duration for the test organism (e.g., 37°C for 7-14 days for M. tuberculosis).

-

-

Reading the Results:

-

The MIC is defined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.

-

The MIC of each agent alone is determined from row H and column 11.

-